Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with the following structural formula:
C27H29N3O5S
This compound belongs to the quinoline family and contains various functional groups, including amino, nitro, and ester moieties. Its intricate structure suggests potential biological activity and applications.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate starting materials, such as 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid, with ethyl esters under suitable reaction conditions. The exact synthetic pathway may vary based on the desired regioisomer and substituents.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for further investigation.
Chemical Reactions Analysis
Reactivity: Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of nitroso or nitro compounds.
Reduction: Reduction of the nitro group could yield the corresponding amino compound.
Substitution: Substitution reactions at the phenyl rings or the ester group are possible.
Reductive Conditions: Hydrogenation using a metal catalyst (e.g., palladium on carbon) for nitro reduction.
Substitution Reactions: Lewis acids (e.g., AlCl₃) or strong bases (e.g., NaOH) for phenyl ring substitutions.
Major Products: The major products depend on the specific reaction conditions and the substituents involved. Isolation and characterization of these products are essential for further study.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its pharmacological properties, aiming to develop novel drugs.
Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.
Materials Science: Potential use in organic electronics or as a building block for functional materials.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
While there are no direct analogs of this compound, its unique combination of functional groups sets it apart. Similar quinoline derivatives may share some features but lack the exact substitution pattern found here.
Biological Activity
Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
- Molecular Formula : C27H29N2O3S
- Molecular Weight : 497.04876 g/mol
- CAS Number : 311785-31-6
Research indicates that this compound may exhibit various biological activities through multiple mechanisms:
- Antioxidant Activity : The compound has shown promising antioxidant properties in vitro. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress and cellular damage.
- Anticancer Activity : Preliminary studies have indicated potential cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The mechanisms may involve the induction of apoptosis and inhibition of cell proliferation.
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using various assays. The results are summarized in the following table:
Assay Type | EC50 (mg/mL) | Reference |
---|---|---|
DPPH Radical Scavenging | 0.067 ± 0.001 | |
ABTS Radical Scavenging | 0.185 ± 0.003 | |
Ferric Reducing Antioxidant Power | 0.201 ± 0.002 |
These values indicate that the compound exhibits significant antioxidant activity compared to standard antioxidants like vitamin E.
Anticancer Activity
The anticancer effects were assessed through cytotoxicity assays against A549 and HeLa cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 15.2 | Induction of apoptosis |
HeLa | 12.8 | Inhibition of cell proliferation |
These results suggest that the compound has a potent effect on cancer cells and may serve as a lead structure for further development in anticancer therapeutics .
Case Studies
- Study on Antioxidant Potential : A study highlighted the synthesis of derivatives related to the compound and their enhanced antioxidant properties compared to traditional antioxidants like phenazone . The derivatives demonstrated improved EC50 values across various assays.
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects against human cancer cell lines, revealing that the compound's structural features significantly contribute to its anticancer activity . The study emphasized the importance of substituents in enhancing biological efficacy.
Properties
Molecular Formula |
C27H29N3O5S |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
ethyl 2-amino-7,7-dimethyl-4-(4-methylsulfanylphenyl)-1-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carboxylate |
InChI |
InChI=1S/C27H29N3O5S/c1-5-35-26(32)24-22(16-9-11-19(36-4)12-10-16)23-20(14-27(2,3)15-21(23)31)29(25(24)28)17-7-6-8-18(13-17)30(33)34/h6-13,22H,5,14-15,28H2,1-4H3 |
InChI Key |
UXLSLYMLEORURQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)SC)C(=O)CC(C2)(C)C)C4=CC(=CC=C4)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.